molecular formula C8H8BrNO2 B2629499 Methyl 4-bromo-3-methylpicolinate CAS No. 1266378-71-5

Methyl 4-bromo-3-methylpicolinate

Cat. No.: B2629499
CAS No.: 1266378-71-5
M. Wt: 230.061
InChI Key: JXKFMCPXAPWMNA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 3-methylpicolinic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-bromo-3-methylpicolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methylpicolinate involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The pathways involved often include nucleophilic substitution and ester hydrolysis, leading to the formation of active metabolites .

Comparison with Similar Compounds

    Methyl 4-bromopicolinate: Similar structure but lacks the methyl group at the 3-position.

    Methyl 3-bromopicolinate: Bromine atom at the 3-position instead of the 4-position.

    Methyl 4-chloro-3-methylpicolinate: Chlorine atom instead of bromine at the 4-position.

Uniqueness: Methyl 4-bromo-3-methylpicolinate is unique due to the presence of both a bromine atom and a methyl group on the picolinic acid scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-bromo-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKFMCPXAPWMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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